

# Ethyl 2,3-butadienoate molecular formula

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## Compound of Interest

Compound Name: Ethyl 2,3-butadienoate

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An In-depth Technical Guide to **Ethyl 2,3-butadienoate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 2,3-butadienoate**, an  $\alpha$ -allenic ester, is a versatile and highly reactive intermediate in modern organic synthesis. Its unique allenic functional group allows for a variety of transformations, including cycloadditions and conjugate additions, making it a valuable precursor for the synthesis of complex heterocyclic molecules, many of which are scaffolds for potentially biologically active compounds. This document provides a comprehensive overview of **ethyl 2,3-butadienoate**, including its chemical properties, key synthetic applications, detailed experimental protocols, and mechanistic insights.

## Core Molecular Information

**Ethyl 2,3-butadienoate** is an organic compound featuring an ester and an allene functional group.

- Molecular Formula:  $C_6H_8O_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: ethyl buta-2,3-dienoate[\[2\]](#)
- CAS Number: 14369-81-4[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: (Ethoxycarbonyl)allene, Ethyl allenecarboxylate, Ethyl butadienoate[\[5\]](#)

## Physicochemical Properties

The quantitative physical and chemical properties of **ethyl 2,3-butadienoate** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	112.13 g/mol	[1][2][3][5]
Appearance	Colorless to light yellow clear liquid	[1]
Density	0.966 g/mL at 25 °C	[5][7]
Boiling Point	80 °C at 60 mmHg	[5][7]
Refractive Index	n <sub>20/D</sub> 1.46	[5][7]
Flash Point	47 °C (116.6 °F) - closed cup	[5][7]
Topological Polar Surface Area	26.3 Å <sup>2</sup>	[1][2]
Canonical SMILES	CCOC(=O)C=C=C	[1][2]
InChI Key	GLSUOACRAMLJIW-UHFFFAOYSA-N	[2][5][7]

## Safety and Handling

**Ethyl 2,3-butadienoate** is a flammable liquid and vapor (GHS Category 3).[1][2] Standard laboratory safety precautions should be observed.

- Hazard Statements: H226 (Flammable liquid and vapour)[2][7]
- Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment).[1][2]
- Personal Protective Equipment: Eye shields, face shields, gloves, and a suitable respirator are recommended.[5]

- Storage: Store in a cool place (<0°C is recommended).[1]

## Synthetic Applications and Experimental Protocols

**Ethyl 2,3-butadienoate** serves as a key building block for various heterocyclic systems. Its reactivity is primarily centered around the allene moiety, which can act as a dienophile or a Michael acceptor, often catalyzed by nucleophilic phosphines or amines like 1,4-diazabicyclo[2.2.2]octane (DABCO).

### Phosphine-Catalyzed [4+2] Annulation with N-Tosylaldimines

A notable application of a related  $\alpha$ -alkyl allenoate, ethyl 2-methyl-2,3-butadienoate, is in the phosphine-catalyzed [4+2] annulation reaction with N-tosylaldimines to produce highly functionalized tetrahydropyridines.[8] This transformation is efficient and operationally simple.

This protocol is adapted from a procedure for a structurally similar allenoate, ethyl 2-methylbuta-2,3-dienoate, and demonstrates the general workflow for this class of reactions.[8]

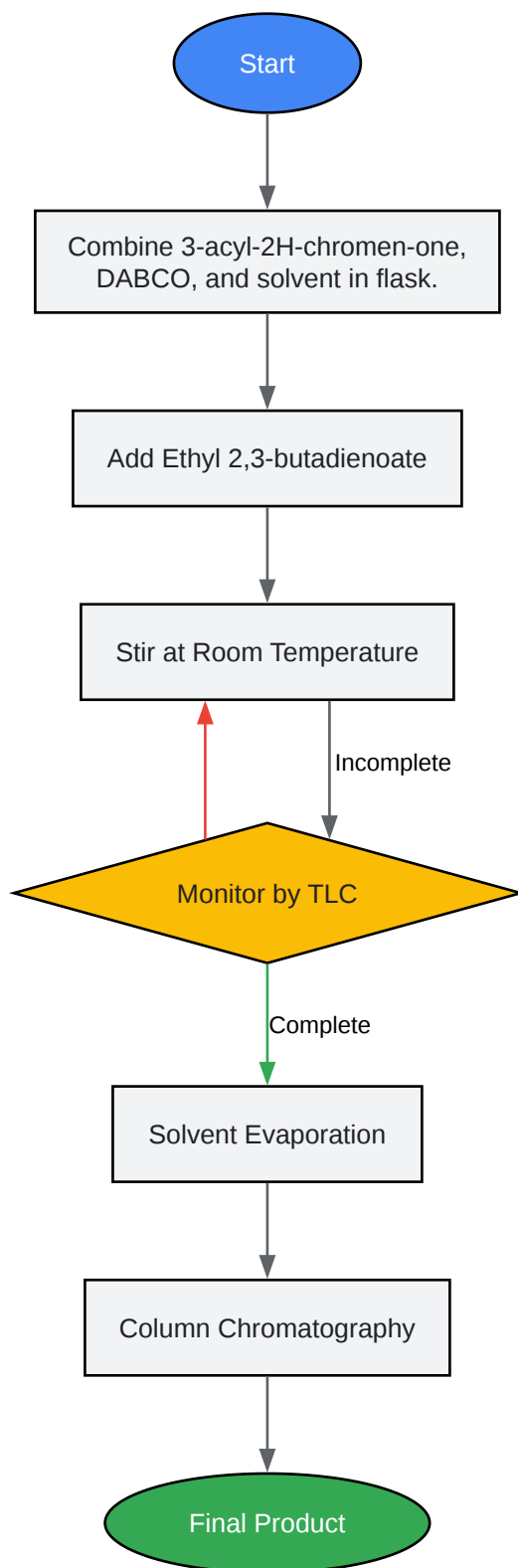
- **Reaction Setup:** A 1-L, flame-dried, single-necked, round-bottomed flask is equipped with an egg-shaped magnetic stir bar and a rubber septum.
- **Reagent Addition:** The flask is charged with N-tosylbenzalimine (7.78 g, 30.0 mmol) and tri-n-butylphosphine (1.48 mL, 5.93 mmol).
- **Solvent Addition:** The flask is purged with argon, and anhydrous dichloromethane (600 mL) is added via cannula. The mixture is stirred for 5 minutes.
- **Allenoate Addition:** Ethyl 2-methylbuta-2,3-dienoate (4.61 g, 36.5 mmol) is added to the flask via syringe over a 5-minute period.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is concentrated under reduced pressure.

- Purification: The residue is purified by flash column chromatography on silica gel to yield the final tetrahydropyridine product.

The yields for this type of annulation are generally high, particularly for non-acidic aryl N-tosylimines.

R Group (on Imine)	Product	Yield (%)
Phenyl	Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate	>90% (Typical)
4-MeO-Ph	Ethyl 6-(4-methoxyphenyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate	>90% (Typical)
4-Cl-Ph	Ethyl 6-(4-chlorophenyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate	>90% (Typical)
(Data adapted from reactions of ethyl 2-methyl-2,3-butadienoate)[8]		

The reaction is proposed to proceed through a series of zwitterionic intermediates initiated by the nucleophilic attack of the phosphine on the allenolate.



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